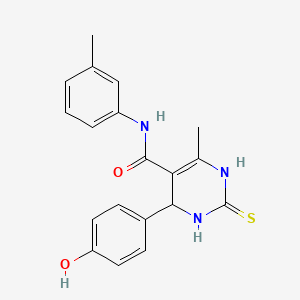![molecular formula C17H17FO4 B4999296 4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4999296.png)
4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde, commonly known as FPR-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPR-1 is a small molecule that belongs to the class of aldehydes and has a molecular weight of 312.33 g/mol.
作用機序
The mechanism of action of FPR-1 is not fully understood, but it is believed to act through multiple pathways. In cancer cells, FPR-1 has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis, or programmed cell death. In inflammation, FPR-1 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. FPR-1 has also been shown to modulate the activity of various signaling pathways involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
FPR-1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, FPR-1 has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In inflammation, FPR-1 has been shown to decrease the expression of pro-inflammatory cytokines and inhibit the activation of NF-κB. FPR-1 has also been shown to have neuroprotective effects by decreasing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
FPR-1 has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various diseases. However, FPR-1 also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of FPR-1. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the mechanism of action of FPR-1 and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method of FPR-1 and improving its pharmacokinetic properties for better clinical efficacy.
Conclusion:
In conclusion, FPR-1 is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases. The synthesis method of FPR-1 is relatively simple, and it has shown promising results in cancer research, inflammation, and neurodegenerative disorders. The mechanism of action of FPR-1 is not fully understood, but it is believed to act through multiple pathways. FPR-1 has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of FPR-1, including further investigation of its potential therapeutic applications and exploration of its mechanism of action.
合成法
The synthesis of FPR-1 involves a series of chemical reactions that start with the reaction of 3-methoxybenzaldehyde with 3-bromopropyl-2-fluorophenyl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium hydride and 4-bromo-2-fluorophenol to yield the final product, FPR-1. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
FPR-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, FPR-1 has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. Inflammation is a common hallmark of many diseases, and FPR-1 has been shown to have anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. FPR-1 has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-20-17-11-13(12-19)7-8-16(17)22-10-4-9-21-15-6-3-2-5-14(15)18/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQBHBIOIJWDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(4-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4999218.png)
![2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B4999236.png)
![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999242.png)

![4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4999251.png)
![1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4999262.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4999270.png)
![1-(4-ethyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4999277.png)
![5-(4-acetyl-1-piperazinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B4999288.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4999291.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4999299.png)
![3-chloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4999308.png)
![N-(2-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4999312.png)
![N-(3-methylphenyl)-3-{1-[(2,4,5-trifluorophenyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B4999319.png)